molecular formula C18H24N4O2 B2929586 1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 1705098-16-3

1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2929586
CAS No.: 1705098-16-3
M. Wt: 328.416
InChI Key: WIXIHXUDBPXODL-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic chemical entity based on the pyrazolyl-urea scaffold, a structure recognized for its versatility and significance in medicinal chemistry research . The pyrazole core provides a privileged framework for interacting with various biological targets, while the urea function is a favorable hydrogen bond donor and acceptor, which can enhance aqueous solubility and facilitate interactions with protein targets . Compounds within this class have been extensively investigated as potent inhibitors of a diverse range of protein kinases, which are pivotal enzymes in cellular signaling pathways . The documented activities of analogous pyrazolyl-ureas suggest this compound holds significant research value for exploring intracellular targets, with potential applications in studying oncogenic processes, inflammatory pathways, and immune responses . Its mechanism of action is anticipated to involve modulation of kinase activity, potentially leading to the suppression of downstream signaling cascades such as MAP kinases (JNK, Erk1/2, P38) and Akt, which are crucial for cell proliferation, survival, and degranulation . Researchers can utilize this compound as a key chemical tool for probing novel biological mechanisms and for hit-to-lead optimization campaigns in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-3-4-16(9-14(13)2)20-18(23)21-17-10-19-22(12-17)11-15-5-7-24-8-6-15/h3-4,9-10,12,15H,5-8,11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIHXUDBPXODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethylphenyl isocyanate and 1-[(oxan-4-yl)methyl]-1H-pyrazole. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined in a controlled environment. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituents on the Aromatic Ring

  • 3,4-Dimethylphenyl Group: The target compound’s 3,4-dimethyl substitution contrasts with analogs like 1-(3-acetylphenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea (ST50851909), which has an acetyl group at the 3-position of the phenyl ring ().
  • Pyrazole Substituents : The oxan-4-ylmethyl group on the pyrazole distinguishes it from compounds like 1-ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a), which features an ethyl group (). The oxane ring introduces an ether oxygen, likely improving solubility in polar solvents relative to alkyl or fluorinated substituents .

Urea Bridge Modifications

The urea moiety is conserved across analogs, but steric and electronic effects vary. For example, thiourea derivatives (e.g., 3,6-dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones) replace oxygen with sulfur, altering hydrogen-bonding capacity and metabolic stability ().

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Notable Substituents
Target Compound Not Reported Urea, Pyrazole, Oxane 3,4-Dimethylphenyl
9a () 142–144 Urea, Pyrazole Ethyl, Phenyl
ST50851909 () Not Reported Urea, Pyrazole, Fluorobenzyl 3-Acetylphenyl, 4-Fluorobenzyl
  • Solubility : The oxan-4-ylmethyl group’s ether oxygen may enhance aqueous solubility compared to 9a’s ethyl group or ST50851909’s fluorobenzyl group, which are more lipophilic.
  • Thermal Stability : The target compound’s melting point is unreported, but analogs like 9a with simpler substituents show moderate stability (142–144°C), suggesting that bulkier groups (e.g., oxane) could increase melting points due to stronger intermolecular interactions .

Biological Activity

1-(3,4-dimethylphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16N4O2C_{13}H_{16}N_{4}O_{2} and a molecular weight of 248.29 g/mol. The structure comprises a dimethylphenyl group, a pyrazole ring, and an oxan-4-yl moiety linked through a urea functional group.

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₂
Molecular Weight248.29 g/mol
CAS Number2098155-34-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrazole ring suggests potential interactions with cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain modulation.

Targeted Pathways

  • Anti-inflammatory Activity : The compound may inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
  • Anticancer Potential : Preliminary studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of this compound's biological properties:

Anticancer Activity

A study assessed the cytotoxic effects of related pyrazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. Results showed that it displayed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Case Study 1 : A derivative of the compound was tested in vivo for its anti-inflammatory effects in a rat model of arthritis. The treated group showed a significant reduction in paw swelling compared to controls, indicating potential therapeutic use in inflammatory conditions.
  • Case Study 2 : In another study, the compound was evaluated for its neuroprotective effects in a model of oxidative stress-induced neuronal damage. Results demonstrated that it reduced neuronal cell death and improved functional outcomes.

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